(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
CAS No.: 146794-70-9
VCID: VC0194008
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid - 146794-70-9](/images/no_structure.jpg)
Description | (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, also known as a derivative of 7-aminodesacetoxycephalosporanic acid, is a core structure found in cephalosporin antibiotics. It is characterized by a pivaloyl group attached to the amino group at the 7-position of the cephalosporanic acid nucleus. Synonyms for this compound include 7-ADCA PivalaMide, Cefradine Impurity G, Cefadroxil Impurity 4, Cephalexin IMpurity E, and Cephalexin Impurity E . The molecular formula is C13H18N2O4S, and it has a molecular weight of 298.36 g/mol. This compound is synthesized by acylating 7-aminodesacetoxycephalosporanic acid with pivaloyl chloride in a solvent like dichloromethane, using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed. The reaction typically occurs at room temperature to 50°C and takes 1-2 hours. In industrial production, the process is scaled up using large-scale reactors, followed by purification through crystallization or chromatography, and quality control using HPLC and NMR. (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid exhibits biological activity through its antibacterial properties, targeting bacterial cell wall synthesis. It functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall formation, thereby disrupting the transpeptidation process and leading to cell lysis. The compound can undergo hydrolysis of the pivaloyl group under acidic or basic conditions to yield 7-aminodesacetoxycephalosporanic acid, and the amino group at the 7-position can participate in nucleophilic substitution reactions. |
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CAS No. | 146794-70-9 |
Product Name | (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
Molecular Formula | C13H18N2O4S |
Molecular Weight | 298.36 g/mol |
IUPAC Name | (6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1 |
Standard InChIKey | JLNXDMISSHNIAD-GMSGAONNSA-N |
SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O |
Canonical SMILES | CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O |
Purity | > 95% |
Synonyms | (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Cephalexin Impurity E; (6R-trans)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7 |
PubChem Compound | 14949331 |
Last Modified | Apr 15 2024 |
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